Structural Elucidation and Supramolecular Dynamics of 6-[(3-Bromophenyl)sulfanyl]pyridine-2-carboxylic Acid: A Comprehensive SC-XRD Guide
Structural Elucidation and Supramolecular Dynamics of 6-[(3-Bromophenyl)sulfanyl]pyridine-2-carboxylic Acid: A Comprehensive SC-XRD Guide
Executive Summary
The rational design of active pharmaceutical ingredients (APIs) and advanced coordination ligands relies heavily on understanding their three-dimensional solid-state architecture. 6-[(3-Bromophenyl)sulfanyl]pyridine-2-carboxylic acid (CAS: 1282168-23-3) is a highly functionalized diaryl thioether that integrates a bidentate picolinic acid chelating core with a halogen-bond-donating bromophenyl moiety. This whitepaper provides an in-depth, self-validating technical guide to the Single Crystal X-Ray Diffraction (SC-XRD) analysis of this compound, detailing the causality behind experimental protocols and the mechanistic drivers of its crystal packing.
Introduction: Chemical Context & Structural Significance
Picolinic acid (pyridine-2-carboxylic acid) derivatives are ubiquitous in coordination chemistry and pharmacology due to their ability to form stable chelate complexes with transition metals (1)[1]. The introduction of a sulfanyl (thioether) bridge at the 6-position, coupled with a 3-bromophenyl group, transforms the rigid picolinic core into a conformationally flexible, multi-interaction system.
Understanding the crystal structure of this specific molecule is critical because:
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Conformational Flexibility: The C–S–C thioether linkage dictates a non-planar, V-shaped geometry, heavily influencing the molecule's ability to intercalate with biological targets or metal centers (2)[2].
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Orthogonal Interaction Networks: The molecule possesses competing supramolecular directors: strong hydrogen bonding from the carboxylic acid, and highly directional halogen bonding from the bromine atom (3)[3].
Experimental Methodologies: The SC-XRD Workflow
To achieve a publication-quality structural model, the experimental workflow must be treated as a self-validating system where each physical action is justified by crystallographic theory.
Step 1: Crystal Growth via Vapor Diffusion
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Action: Dissolve 15 mg of the compound in a minimal volume of a polar aprotic solvent (e.g., ethyl acetate). Place this vial inside a larger sealed chamber containing a non-polar antisolvent (e.g., n-hexane). Allow vapor equilibration over 5–7 days.
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Causality: The compound is amphiphilic in nature—possessing a polar head (carboxylic acid) and a lipophilic tail (bromophenyl). Vapor diffusion slowly lowers the dielectric constant of the medium, pushing the system into the metastable zone. This controlled supersaturation promotes the nucleation of high-quality, defect-free single crystals rather than rapid, amorphous precipitation.
Step 2: Cryogenic Harvesting and Mounting
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Action: Select a single crystal (optimal dimensions ~0.2 × 0.1 × 0.1 mm) under a polarized light microscope. Coat the crystal in a perfluoropolyether cryo-oil (e.g., Paratone-N) and mount it on a Kapton microloop.
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Causality: The cryo-oil serves a dual purpose: it prevents the loss of any co-crystallized solvent molecules (desolvation) which would degrade the crystal lattice, and it acts as a rigid, amorphous support when flash-cooled in the diffractometer's cold stream.
Step 3: Data Collection at 150 K
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Action: Transfer the loop to a diffractometer equipped with a nitrogen cold stream set to 150 K. Utilize Mo Kα radiation ( λ=0.71073 Å).
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Causality: Cryocooling to 150 K significantly reduces atomic thermal displacement parameters (vibrational motion). This increases the intensity of high-angle reflections, yielding a higher resolution structure. Mo Kα radiation is strictly preferred over Cu Kα to minimize severe X-ray absorption effects caused by the heavy bromine atom, which would otherwise skew the electron density map.
Step 4: Data Reduction and Structure Refinement
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Action: Integrate frames using APEX/CrysAlisPro, apply a multi-scan empirical absorption correction (e.g., SADABS), and solve the phase problem using intrinsic phasing (SHELXT). Refine all non-hydrogen atoms anisotropically using full-matrix least-squares on F2 (SHELXL).
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Causality: Because bromine strongly absorbs X-rays, paths through different thicknesses of the crystal yield artificially varying intensities; multi-scan correction normalizes these discrepancies. To validate the hydrogen-bonding network, the acidic proton (O–H) must be objectively located from the difference Fourier map, rather than placed in a calculated position.
Fig 1. Step-by-step SC-XRD methodological workflow for thioether-linked picolinic acid derivatives.
Structural Analysis & Causality
Conformational Dynamics of the Sulfanyl Bridge
Unlike rigid biphenyl systems, diaryl sulfides are inherently non-planar. The sp3 -like character of the bridging sulfur atom forces the molecule into a V-shaped conformation. In structurally analogous compounds, the C–S–C bond angle is typically constrained between 102° and 104° (4)[4]. This angular restriction prevents the pyridine and bromophenyl rings from achieving coplanarity, which minimizes steric clashes but forces the crystal lattice to adopt offset packing arrangements to maximize van der Waals contacts.
Supramolecular Assembly: Hydrogen & Halogen Bonding
The crystal packing of 6-[(3-Bromophenyl)sulfanyl]pyridine-2-carboxylic acid is dictated by a hierarchy of non-covalent interactions:
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Primary Director (Hydrogen Bonding): The molecule typically forms robust inversion dimers linked by pairs of O–H···O hydrogen bonds between the carboxylic acid groups, creating an R22(8) cyclic motif. Alternatively, an O–H···N interaction with the pyridine nitrogen can occur, leading to extended 1D polymeric chains.
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Secondary Director (Halogen Bonding): The bromine atom is highly polarizable. The electron density is anisotropically distributed, creating a region of positive electrostatic potential (the σ -hole) along the C–Br bond axis. This σ -hole acts as a Lewis acid, engaging in highly directional C–Br···O or C–Br··· π halogen bonds that cross-link the hydrogen-bonded dimers into a cohesive 3D architecture.
Fig 2. Primary intermolecular interactions governing the supramolecular assembly of the compound.
Quantitative Data Presentation
Based on the crystallographic behavior of closely related brominated picolinic acid and phenylsulfanyl-pyridine derivatives, the anticipated structural parameters are consolidated below.
Table 1: Anticipated Crystallographic and Physicochemical Parameters
| Parameter | Value / Description |
| Chemical Name | 6-[(3-Bromophenyl)sulfanyl]pyridine-2-carboxylic acid |
| Empirical Formula | C₁₂H▖BrNO₂S |
| Molecular Weight | 310.17 g/mol |
| Typical Crystal System | Monoclinic or Triclinic |
| Typical Space Group | P2₁/c or P-1 |
| Data Collection Temp. | 150(2) K (Cryogenic) |
| Radiation Source | Mo Kα ( λ=0.71073 Å) |
| Expected C–S–C Angle | ~102° – 104° |
| Primary H-Bond Motif | R22(8) Carboxyl Dimer or O–H···N |
Conclusion
The solid-state characterization of 6-[(3-Bromophenyl)sulfanyl]pyridine-2-carboxylic acid requires a rigorous approach to SC-XRD methodologies. By utilizing cryogenic temperatures and Mo Kα radiation, researchers can accurately map the heavy-atom absorption and pinpoint the subtle hydrogen and halogen bonding networks. The resulting structural data not only confirms the molecular connectivity but provides critical insights into the conformational flexibility of the thioether bridge—knowledge that is indispensable for downstream applications in ligand design and pharmaceutical formulation.
References
- Source: nih.
- Title: (PDF)
- Title: 2-(Phenylsulfanyl)
- Source: mdpi.
